![molecular formula C29H35NO5 B054728 (1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione CAS No. 14110-64-6](/img/structure/B54728.png)
(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
Overview
Description
Cytochalasin A is a fungal-derived natural product belonging to the cytochalasan family. These compounds are characterized by a perhydro-isoindolone core fused with a macrocyclic ring. Cytochalasin A is known for its ability to bind to actin filaments, thereby inhibiting actin polymerization and affecting various cellular processes such as cell division and motility .
Mechanism of Action
Target of Action
Cytochalasin A, like other cytochalasins, primarily targets actin filaments . Actin filaments, also known as microfilaments, are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell movement, and facilitating various intracellular processes .
Mode of Action
Cytochalasin A interacts with actin filaments by binding to their fast-growing, so-called barbed (or plus-) ends . This binding inhibits the addition of actin monomers, thereby preventing the polymerization and elongation of the filaments . This interaction alters the dynamic properties of actin filaments, leading to changes in cellular processes that rely on actin-based motility .
Biochemical Pathways
The primary biochemical pathway affected by Cytochalasin A is the actin polymerization pathway . By inhibiting the polymerization and elongation of actin filaments, Cytochalasin A disrupts the normal functioning of the actin cytoskeleton . This disruption can lead to changes in cell morphology and inhibit cellular processes such as cell division . Moreover, the compound can cause cells to undergo apoptosis .
Result of Action
The inhibition of actin polymerization by Cytochalasin A can lead to significant changes in cellular morphology and function . It can inhibit cellular processes such as cell division and even cause cells to undergo apoptosis . Furthermore, Cytochalasin A can prevent cellular translocation and cause cells to enucleate .
Biochemical Analysis
Biochemical Properties
Cytochalasin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the cytoskeletal proteins, which are crucial for cell structure, function, and movement
Cellular Effects
Cytochalasin A has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit cytoplasmic streaming, a process crucial for cell movement .
Molecular Mechanism
The molecular mechanism of action of Cytochalasin A involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to cap the plus ends of actin filaments, thereby altering their dynamic properties .
Temporal Effects in Laboratory Settings
The effects of Cytochalasin A change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched. It has been observed that the actin bundles remain intact at the time of streaming cessation and disassemble only after one to several days’ treatment .
Dosage Effects in Animal Models
The effects of Cytochalasin A vary with different dosages in animal models. For instance, Cytochalasin D at 0.2 μM gave an approximate LD50 in zebrafish, while Cytochalasin B was fully-tolerated at 5 μM, and gave an LD50 of 10 μM
Metabolic Pathways
It is known to interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Cytochalasin A is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Cytochalasin A and any effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytochalasin A can be synthesized through a series of complex organic reactions. The synthesis typically involves the use of polyketide synthase and non-ribosomal peptide synthetase pathways. The process begins with the inoculation of endophytic fungi, such as Xyllaria species, into a culture medium. After a period of growth, the culture is extracted using ethyl acetate, followed by purification through macroporous resin, silica gel, and high-performance liquid chromatography .
Industrial Production Methods: Industrial production of cytochalasin A involves large-scale fermentation processes using fungal strains known to produce this compound. The fermentation broth is then subjected to extraction and purification processes similar to those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: Cytochalasin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to study its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various derivatives of cytochalasin A, which are used to study the structure-activity relationship of the compound .
Scientific Research Applications
Cytochalasin A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study actin polymerization and the dynamics of the cytoskeleton.
Biology: Employed in cell biology to investigate cellular processes such as motility, division, and morphology.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell division.
Industry: Utilized in the development of assays for studying cytoskeletal dynamics and drug screening .
Comparison with Similar Compounds
Cytochalasin B: Similar to cytochalasin A but also inhibits monosaccharide transport across cell membranes.
Cytochalasin D: Known for its ability to inhibit protein synthesis and disrupt actin filaments.
Cytochalasin E:
Uniqueness: Cytochalasin A is unique due to its specific binding to actin filaments and its potent effects on cellular processes. Its ability to inhibit actin polymerization makes it a valuable tool in studying the cytoskeleton and developing therapeutic agents .
Properties
CAS No. |
14110-64-6 |
|---|---|
Molecular Formula |
C29H35NO5 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(1S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione |
InChI |
InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,23?,24?,26?,27?,29-/m1/s1 |
InChI Key |
ZMAODHOXRBLOQO-QXBULPHQSA-N |
SMILES |
CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |
Isomeric SMILES |
CC1CCCC(=O)C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |
Canonical SMILES |
CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O |
Appearance |
White powder |
Key on ui other cas no. |
14110-64-6 |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
(7S,13E,16R,21E)-7-Hydroxy-16-methyl-10-phenyl-24-Oxa[14]cytochalasa-6(12),13,21-triene-1,20,23-trione; 16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-13-hydroxy-9,15-dimethyl-14-methylene-2H-Oxacyclotetradecino[2,3-d]isoindole-2,5,18-trione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Cytochalasin A?
A1: Cytochalasin A primarily targets actin, a ubiquitous protein responsible for various cellular processes, including cell motility, division, and maintenance of cell shape. [, ]
Q2: How does Cytochalasin A affect actin dynamics?
A2: CA binds to the barbed end of actin filaments, effectively capping them and preventing further polymerization. This disruption of actin dynamics leads to a cascade of downstream effects on various cellular functions. [, ]
Q3: What are the consequences of Cytochalasin A-induced actin disruption on cell morphology?
A3: CA treatment can lead to significant changes in cell morphology, including the inhibition of cytoplasmic cleavage during cell division, reduced cell motility, and the formation of unusual cell shapes like the "arborized" cells observed in chick muscle cultures. [, , ]
Q4: Does Cytochalasin A affect microtubules?
A5: While CA primarily targets actin, studies have shown that it can indirectly influence microtubule organization in some cell types. For instance, treating fibroblasts with CA led to microtubule depolymerization, suggesting an interdependence between microfilament and microtubule regulation. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


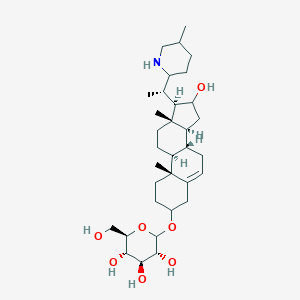
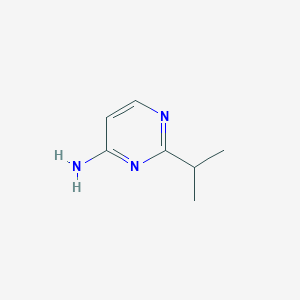
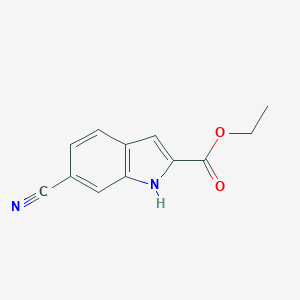
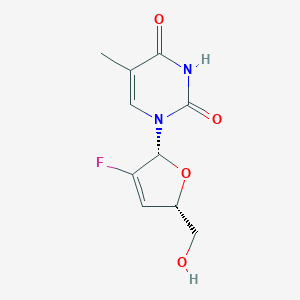
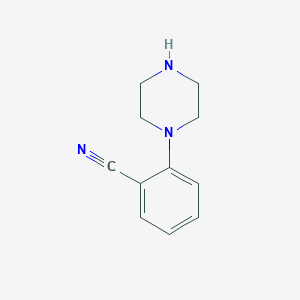
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
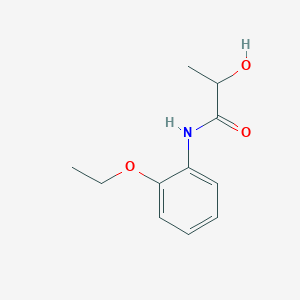
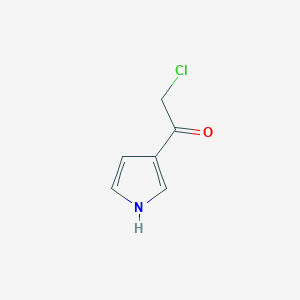
![8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline](/img/structure/B54665.png)
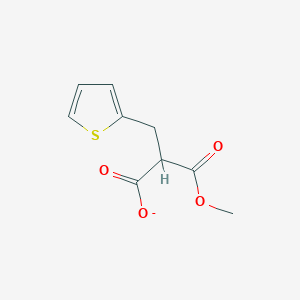
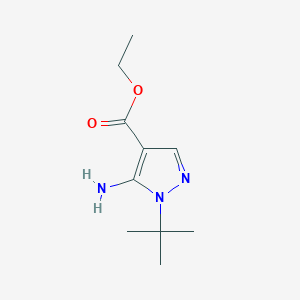
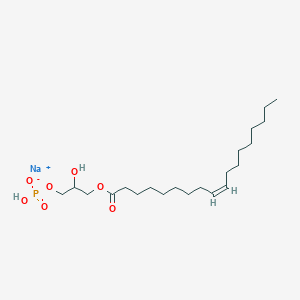
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid](/img/structure/B54676.png)

